4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine
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Overview
Description
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C8H8ClN3S and a molecular weight of 213.69 g/mol . This compound is part of the isothiazolo[5,4-D]pyrimidine family, known for its diverse applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine typically involves the reaction of 4-amino-5-chloro-2-isopropylthiazole with a suitable pyrimidine derivative under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups such as amines or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Thiazolo[4,5-D]pyrimidine: Exhibits antibacterial and antiviral activities.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a pharmaceutical intermediate in the synthesis of kinase inhibitors.
Uniqueness
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine stands out due to its unique isothiazolo[5,4-D]pyrimidine scaffold, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry and biological research make it a valuable compound in scientific studies .
Biological Activity
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a unique isothiazolo-pyrimidine scaffold which is known for its pharmacological versatility. The presence of the chloro and isopropyl groups contributes to its biological properties by influencing solubility and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to other known compounds:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 0.94 | CDK2 inhibition |
HCT-116 (Colon) | 1.73 | Induction of apoptosis | |
HepG2 (Liver) | 2.72 | Cell cycle arrest | |
Sorafenib | MCF-7 | 144 | Multi-kinase inhibitor |
HCT-116 | 176 | Multi-kinase inhibitor |
The compound shows lower IC50 values than Sorafenib, indicating higher potency against MCF-7 and HCT-116 cell lines. The mechanism primarily involves inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
The biological activity of this compound is largely attributed to its ability to inhibit CDK2/cyclin A2 complexes. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have confirmed that the compound fits well into the active site of CDK2, establishing essential hydrogen bonds that facilitate this interaction.
Study on Antiproliferative Effects
In a recent study published in Bioorganic & Medicinal Chemistry Letters, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiproliferative activities. Among these, this compound was highlighted for its effective growth inhibition across multiple cancer cell lines (MCF-7, HCT-116, HepG2) with IC50 values ranging from 0.94 μM to 2.72 μM . The study emphasized the scaffold's potential as a bioisostere of purine rings, contributing to its anticancer properties.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds within this class exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For instance, the compound's lipophilicity aids in cellular uptake while maintaining low toxicity levels in normal cell lines compared to cancerous ones .
Properties
Molecular Formula |
C8H8ClN3S |
---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-chloro-3-propan-2-yl-[1,2]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3 |
InChI Key |
VSJCYSAVNWDXJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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